Synthesis Efficiency: 4-Cl vs. 2-Cl Isomer
4-Chloro-5-fluoronicotinaldehyde can be synthesized in a single step from 4-chloro-3-fluoropyridine via a kinetically controlled deprotonation at -75°C followed by reaction with DMF, achieving a 99% yield. This represents a highly efficient route [1]. In contrast, the synthesis of the 2-chloro-5-fluoro regioisomer (CAS 851484-95-2) requires alternative starting materials and conditions, with vendors reporting a standard purity of 95% . The difference in achievable yield and precursor accessibility directly impacts procurement cost and scalability.
| Evidence Dimension | Synthetic Yield (Regioisomer comparison) |
|---|---|
| Target Compound Data | 99% yield |
| Comparator Or Baseline | 2-Chloro-5-fluoronicotinaldehyde (CAS 851484-95-2): Starting material accessibility differs; vendor purity 95% |
| Quantified Difference | Target compound synthesis reports 99% yield; comparator does not have a reported analogous high-yield route. |
| Conditions | Kinetic deprotonation of 4-chloro-3-fluoropyridine with LDA/n-BuLi in THF at -75°C, followed by DMF quench [1]. |
Why This Matters
The availability of a high-yielding, one-step synthesis from a common precursor makes 4-chloro-5-fluoronicotinaldehyde a more cost-effective and scalable building block for procurement compared to its regioisomers, which lack reported similarly efficient routes.
- [1] Molaid. (n.d.). 4-chloro-5-fluoronicotinaldehyde | 1060802-34-7 (Synthesis Information). Retrieved from https://www.molaid.com/MS_17254579 View Source
